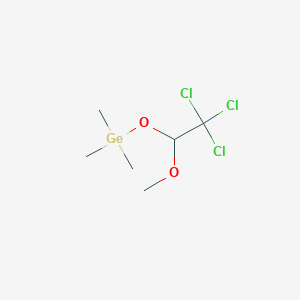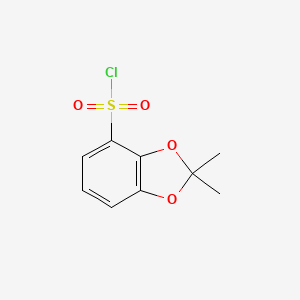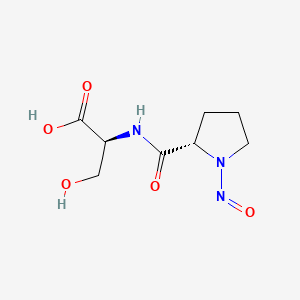
L-Serine, N-(1-nitroso-L-prolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, N-(1-nitroso-L-prolyl)- is a compound that combines the amino acids L-serine and L-proline with a nitroso group attached to the proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, N-(1-nitroso-L-prolyl)- typically involves the reaction of L-serine with a nitrosylating agent in the presence of L-proline. The reaction conditions often require a controlled environment to ensure the selective nitrosylation of the proline moiety without affecting the serine component. Common reagents used in this synthesis include nitrosyl chloride or sodium nitrite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Serine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
L-Serine, N-(1-nitroso-L-prolyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: Studied for its potential role in modulating protein function and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of L-Serine, N-(1-nitroso-L-prolyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also modulate signaling pathways by influencing the activity of key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and various metabolic pathways.
L-Proline: An amino acid that plays a crucial role in protein structure and function.
Nitroso Compounds: A class of compounds containing the nitroso functional group, known for their reactivity and potential biological effects
Uniqueness
L-Serine, N-(1-nitroso-L-prolyl)- is unique due to its combination of L-serine and L-proline with a nitroso group. This structural arrangement allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that are distinct from its individual components or other nitroso compounds .
Properties
CAS No. |
88476-99-7 |
|---|---|
Molecular Formula |
C8H13N3O5 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C8H13N3O5/c12-4-5(8(14)15)9-7(13)6-2-1-3-11(6)10-16/h5-6,12H,1-4H2,(H,9,13)(H,14,15)/t5-,6-/m0/s1 |
InChI Key |
QHSASQZLOYREMH-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)

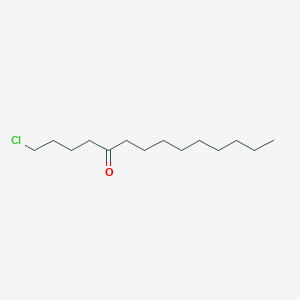
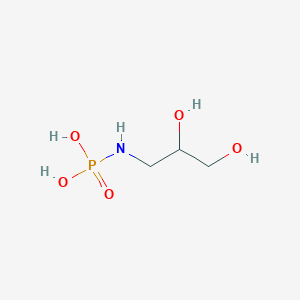
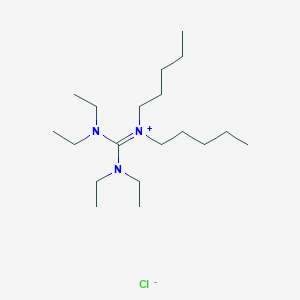
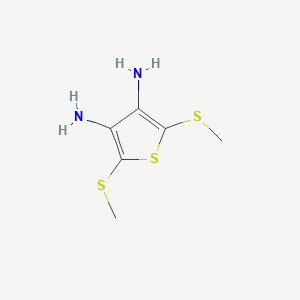
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
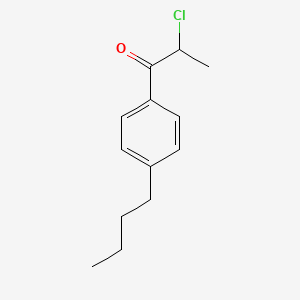
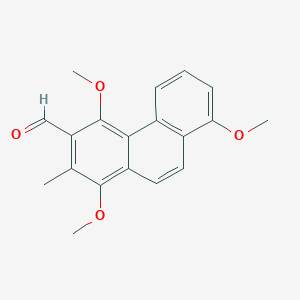
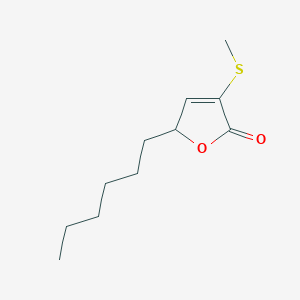
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
